molecular formula C18H16FN3O3 B2575828 4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1043615-56-0

4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2575828
CAS RN: 1043615-56-0
M. Wt: 341.342
InChI Key: MOVBSUCKPUSTNK-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromosomal Differentiation and Protein Distribution

A study by Cuéllar et al. (1991) utilized Fluorescamine, a related fluorogenic reagent, to differentiate chromosome regions in mouse and human genomes, revealing the heterogeneous distribution of chromosomal proteins. This application highlights the compound's utility in genomics and cytogenetics for understanding chromosome structure and function (Cuéllar et al., 1991).

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Research by Adams et al. (2005) on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives via a [4+2]-cycloaddition reaction demonstrates the compound's relevance in synthetic organic chemistry. This process allows for the creation of new derivatives with potential pharmacological applications (Adams et al., 2005).

Quantum Chemical Characterization and Hydrogen Bonding

A study by Traoré et al. (2017) on the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds derivatives underscores the importance of theoretical and computational approaches to understand the molecular properties of such compounds. This research provides insights into the molecular electrostatic potential maps and energetic parameters, crucial for designing molecules with desired chemical and physical properties (Traoré et al., 2017).

Molecular Electronic and Structural Properties

Theoretical studies by Essa and Jalbout (2008) on the structural and electronic properties of related molecules offer a deeper understanding of their behavior and potential applications in materials science and molecular electronics. These studies, involving theoretical calculations, provide insights into electronic properties and relative energies, contributing to the development of new materials with specific functionalities (Essa & Jalbout, 2008).

properties

IUPAC Name

4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-21-14-10-22(9-13-3-2-8-25-13)17(23)15(14)16(20-18(21)24)11-4-6-12(19)7-5-11/h2-8,16H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVBSUCKPUSTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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